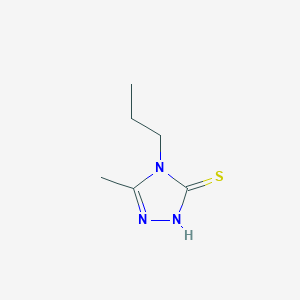

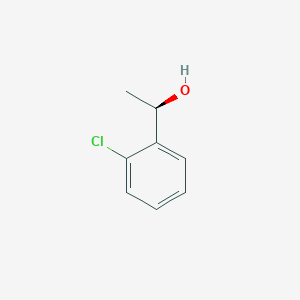

5-甲基-4-丙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

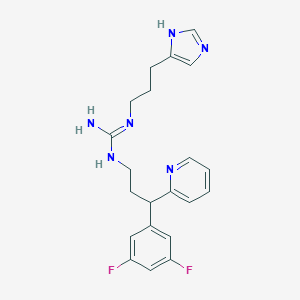

The synthesis of triazole derivatives often involves cyclization reactions, starting from thiosemicarbazides or dithiocarbazates treated with various aldehydes or ketones. For instance, derivatives similar to 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol have been synthesized through reactions involving hydrazine hydrate and carbon disulfide, followed by treatment with aldehydes to form Schiff bases (Singh & Kandel, 2013).

科学研究应用

反应性和合成

三唑化合物,包括变种如5-甲基-4-丙基-4H-1,2,4-三唑-3-硫醇,已被广泛研究其化学反应性和合成方法。最近的成就突显了1,2,4-三唑-3-硫醇衍生物在开发具有抗氧化、抗自由基活性和潜在应用于治疗与辐射暴露相关疾病的化合物中的重要性。这些化合物与生物氨基酸(如半胱氨酸)进行比较,因其具有自由SH基团,表明通过化学转化具有广泛的药理学可能性(Kaplaushenko, 2019)。

药理学应用

1,2,4-三唑衍生物展示了广泛的生物活性,包括抗微生物、抗真菌、抗氧化、抗炎和抗病毒性能。这些化合物被认为是开发新的生物活性物质的有希望的选择,表明了各种治疗应用的潜力。化学建模的多样性允许探索新的药物候选物,突显了1,2,4-三唑衍生物在现代有机合成和制药研究中的重要性(Ohloblina, 2022)。

工业和农业用途

三唑衍生物的合成和物理化学性质在制药领域之外具有实际应用,包括光学材料、光敏剂、着色剂、抗氧化剂以及燃料和油品添加剂。这些衍生物还用作防腐剂和农业害虫控制剂,展示了它们在工程、冶金和农业领域的广泛实用性。这些化合物的低毒性进一步增强了它们在各种工业应用中的吸引力(Parchenko, 2019)。

未来方向

The future directions for research on “5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol” and related compounds could involve exploring their synthesis methods, chemical reactions, mechanisms of action, and biological activities in more detail. This could lead to the discovery of new therapeutic agents or useful chemical tools .

作用机制

Target of Action

It is known that 1h-1,2,4-triazole-3-thiol, a related compound, has been used in studies to design a surface-enhanced raman scattering-based probe for fast and accurate detection of dna markers . This suggests that the compound may interact with DNA or associated proteins.

Mode of Action

1h-1,2,4-triazole-3-thiol, a similar compound, is known to form novel luminescent polymers with cadmium (ii) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives . These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

Triazole derivatives have been found to be effective in preventing the corrosion of metals , suggesting that they may interact with metal ions in biological systems and potentially affect metal-dependent biochemical pathways.

Pharmacokinetics

For instance, 1H-1,2,4-triazole-3-thiol, a related compound, is soluble in water , which could potentially enhance its absorption and distribution in the body.

属性

IUPAC Name |

3-methyl-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-4-9-5(2)7-8-6(9)10/h3-4H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHXROJGRJZQIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397347 |

Source

|

| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121519-86-6 |

Source

|

| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)